molecular formula C15H18N2O B14291492 Pyrazine, 2-pentyl-3-phenoxy CAS No. 113685-85-1

Pyrazine, 2-pentyl-3-phenoxy

Cat. No.: B14291492
CAS No.: 113685-85-1
M. Wt: 242.32 g/mol
InChI Key: CVVZUDIKWBFQQX-UHFFFAOYSA-N
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Description

Pyrazine, 2-pentyl-3-phenoxy (molecular formula: C₁₅H₁₈N₂O; molecular weight: 242.32 g/mol) is a heterocyclic aromatic compound characterized by a pyrazine core substituted with a pentyl group at position 2 and a phenoxy group at position 2.

Properties

CAS No.

113685-85-1

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

2-pentyl-3-phenoxypyrazine

InChI

InChI=1S/C15H18N2O/c1-2-3-5-10-14-15(17-12-11-16-14)18-13-8-6-4-7-9-13/h4,6-9,11-12H,2-3,5,10H2,1H3

InChI Key

CVVZUDIKWBFQQX-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NC=CN=C1OC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazine, 2-pentyl-3-phenoxy typically involves the reaction of 2-pentylpyrazine with phenol under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out at elevated temperatures, typically around 80-100°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Pyrazine, 2-pentyl-3-phenoxy undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where nucleophiles replace the phenoxy group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazines with different functional groups.

Scientific Research Applications

Pyrazine, 2-pentyl-3-phenoxy has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Pyrazine, 2-pentyl-3-phenoxy involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Pyrazine Derivatives

Structural and Functional Comparisons

The table below highlights key structural and functional differences between Pyrazine, 2-pentyl-3-phenoxy, and related compounds:

Compound Substituents Molecular Weight (g/mol) Key Properties/Applications References
2-Pentyl-3-phenoxypyrazine 2-pentyl, 3-phenoxy 242.32 High lipophilicity; potential antimicrobial/aroma applications (theoretical)
2,5-Dimethylpyrazine 2,5-dimethyl 108.14 Maillard reaction product; roasted/nutty flavor in foods
2-Methyl-3-isopropylpyrazine 2-methyl, 3-isopropyl 136.19 Bacterial volatile marker; diagnostic potential for pathogens
3-Phenylmethoxypyrazin-2-amine 2-amino, 3-phenylmethoxy 201.23 Bioactive candidate; protein interaction via H-bonding/π-stacking
2,5-Dimethyl-3-(2-methylbutyl)pyrazine 2,5-dimethyl, 3-(2-methylbutyl) 192.29 Coffee aroma compound; quality marker in green coffee beans

Key Findings

Lipophilicity and Bioavailability: The pentyl and phenoxy groups in 2-pentyl-3-phenoxypyrazine significantly increase lipophilicity compared to smaller analogs like 2,5-dimethylpyrazine. This enhances membrane permeability, making it a candidate for drug delivery systems . In contrast, methyl- and isopropyl-substituted pyrazines (e.g., 2-methyl-3-isopropylpyrazine) exhibit higher volatility, favoring roles as flavor compounds or bacterial volatiles .

Protein Interactions: Pyrazines with polar substituents (e.g., amino groups in 3-phenylmethoxypyrazin-2-amine) form hydrogen bonds with proteins, while aromatic substituents (e.g., phenoxy) enable π-π stacking with tyrosine/phenylalanine residues . These interactions are critical for pharmacological activity.

Synthetic Pathways: Substituted pyrazines are commonly synthesized via Maillard reactions (e.g., 2,5-dimethylpyrazine from glucose and lysine dipeptides) or condensation of 1,2-diamines with diketones (e.g., fused-ring pyrazines for n-type semiconductors) . The phenoxy group in 2-pentyl-3-phenoxypyrazine may be introduced via nucleophilic substitution with phenol.

Antimicrobial and Aroma Properties: Pyrazine derivatives in cocoa (e.g., trimethylpyrazine) show correlations between odor thresholds and antimicrobial activity .

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